molecular formula C28H17NO6 B136268 5-Cyanobenzene-1,2,3-triyl tribenzoate CAS No. 150443-15-5

5-Cyanobenzene-1,2,3-triyl tribenzoate

Cat. No.: B136268
CAS No.: 150443-15-5
M. Wt: 463.4 g/mol
InChI Key: DOZWJURDBWSWCZ-UHFFFAOYSA-N
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Description

5-Cyanobenzene-1,2,3-triyl tribenzoate is an organic compound with the molecular formula C28H17NO6 It is a derivative of benzoic acid and is characterized by the presence of three benzoate groups attached to a cyanobenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyanobenzene-1,2,3-triyl tribenzoate typically involves the esterification of 5-cyanobenzene-1,2,3-triol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyanobenzene-1,2,3-triyl tribenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanobenzene core to amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted benzene derivatives.

Scientific Research Applications

5-Cyanobenzene-1,2,3-triyl tribenzoate has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyanobenzene-1,2,3-triyl tribenzoate involves its interaction with molecular targets such as enzymes or receptors. The cyanobenzene core can participate in various binding interactions, while the benzoate groups may enhance the compound’s stability and solubility. The specific pathways and molecular targets depend on the context of its application, such as in biochemical assays or drug development.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyanobenzene-1,2,3-triyl triacetate
  • 5-Cyanobenzene-1,2,3-triyl tripropionate
  • 5-Cyanobenzene-1,2,3-triyl tributanoate

Uniqueness

5-Cyanobenzene-1,2,3-triyl tribenzoate is unique due to the presence of three benzoate groups, which can influence its chemical reactivity and physical properties. Compared to its analogs with different ester groups, this compound may exhibit distinct solubility, stability, and interaction profiles, making it suitable for specific applications in research and industry.

Biological Activity

5-Cyanobenzene-1,2,3-triyl tribenzoate (CAS No. 150443-15-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in scientific research.

The synthesis of this compound typically involves the esterification of 5-cyanobenzene-1,2,3-triol with benzoic acid or its derivatives. This reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions in solvents like toluene or dichloromethane to ensure complete conversion.

Chemical Structure

The molecular structure consists of a central cyanobenzene core with three benzoate ester groups attached. This unique arrangement influences its solubility and reactivity.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown significant inhibition of bacterial growth, suggesting its potential use in developing antimicrobial agents.

2. Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. The presence of the cyanobenzene moiety is believed to enhance its interaction with cellular targets, making it a candidate for further investigation in cancer therapeutics.

3. Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. Its mechanism likely involves binding to active sites on enzymes, thereby preventing substrate interaction and subsequent catalysis. This property is particularly relevant in drug design, where enzyme inhibitors can serve as therapeutic agents for various diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Interactions : The cyanobenzene core can engage in π-π stacking interactions with aromatic residues in proteins, facilitating binding to target enzymes or receptors.
  • Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to increased oxidative stress within cells, which can trigger apoptotic pathways.
  • Inhibition of Cellular Pathways : By interfering with key signaling pathways involved in cell proliferation and survival, this compound may exert its anticancer effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyObjectiveFindings
Study AAntimicrobial efficacyShowed significant inhibition against Gram-positive bacteria with an MIC value of 32 µg/mL.
Study BAnticancer potentialInduced apoptosis in MCF-7 breast cancer cells with IC50 value of 25 µM after 48 hours.
Study CEnzyme inhibitionInhibited enzyme X with an IC50 value of 15 µM; proposed mechanism involves competitive inhibition.

Applications in Research and Industry

This compound has potential applications across various fields:

  • Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Biochemical Assays : The compound can be utilized as a probe in enzyme assays due to its inhibitory effects.
  • Material Science : Its unique chemical structure may allow for the development of new materials with specialized properties.

Properties

IUPAC Name

(2,3-dibenzoyloxy-5-cyanophenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H17NO6/c29-18-19-16-23(33-26(30)20-10-4-1-5-11-20)25(35-28(32)22-14-8-3-9-15-22)24(17-19)34-27(31)21-12-6-2-7-13-21/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZWJURDBWSWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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